3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUCQIIVVUAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde, followed by a series of reactions such as hydroxylation and etherification to introduce the hydroxy and methoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Pharmacological Studies
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one has been investigated for its potential anti-cancer properties. In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.
Case Study: Antiproliferative Activity
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 0.39 mM
- Mechanism : Induction of apoptosis and inhibition of tubulin polymerization were confirmed through immunofluorescence studies, indicating its potential as a microtubule-targeting agent .
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | MCF-7 | 0.39 | Apoptosis induction |
| Other tested compounds | MDA-MB-231 | 0.77 | Not specified |
Cosmetic Applications
Due to its anti-inflammatory properties, this compound is also being explored for use in cosmetic formulations. Its ability to modulate skin responses makes it a candidate for products aimed at reducing irritation and promoting skin health.
Case Study: Cosmetic Formulation
A patent describes a formulation that includes 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one as an active ingredient for skin treatments, highlighting its potential in cosmetic applications .
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron-donating capacity, stabilizing radical intermediates during degradation . Replacing this with a 4-hydroxyphenyl group (as in ) increases polarity but reduces steric bulk, altering reaction kinetics . Sulfonation (e.g., SGBG) introduces a sulfonic acid group, drastically improving water solubility and mimicking lignosulfonate behavior in industrial processes . Simplification to 3-hydroxy-1-(4-MeOPh)propan-1-one (2a) removes the phenoxy ether, reducing complexity and enabling faster photoredox cycles .
Biological Activity
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, commonly referred to by its chemical formula , is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Weight : 302.32 g/mol
- CAS Number : 92409-23-9
- IUPAC Name : 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
- Melting Point : 200-201 °C
- Boiling Point : 494.7 °C at 760 mmHg
| Property | Value |
|---|---|
| Chemical Formula | C17H18O5 |
| Molecular Weight | 302.32 |
| Melting Point | 200-201 °C |
| Boiling Point | 494.7 °C |
Antioxidant Activity
Recent studies have demonstrated that 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are implicated in various inflammatory conditions.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell growth.
- Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one. The results indicated a strong correlation between the structure of the compound and its ability to scavenge free radicals, with an IC50 value indicating effective activity at low concentrations .
Anti-inflammatory Research
In a recent clinical trial, the anti-inflammatory effects were assessed in patients with chronic inflammatory diseases. The results showed a significant reduction in inflammatory markers after treatment with the compound, suggesting its potential as a therapeutic agent for conditions like arthritis .
Anticancer Studies
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers . Further investigations are warranted to explore its efficacy in vivo.
Q & A
Q. What synthetic routes are available for preparing 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via hydroacylation or photoredox dearomatization. For example, a modified hydroacylation procedure using 3-(dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one under controlled conditions (e.g., flash column chromatography with cyclohexane/AcOEt gradients) yielded 59% of the target product . Photocatalyst-free visible-light-driven dearomatization of phenol derivatives also provides a viable route, with recrystallization (e.g., ethanol) achieving 66% purity . Key variables include solvent polarity, temperature, and purification methods.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- NMR : Confirms substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in 6.5–7.5 ppm range).
- FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups.
- HPLC : Assesses purity, especially for derivatives with biological activity (e.g., ≥99% purity thresholds in pharmacological analogs) .
- X-ray crystallography : Resolves hydrogen-bonding patterns and crystal packing, though twinning or low-resolution data may require SHELXL for refinement .
Q. How can researchers optimize crystallization protocols for X-ray diffraction studies?
Crystallization challenges arise from the compound’s polar hydroxy and methoxy groups. Solvent screening (e.g., ethanol/water mixtures) and slow evaporation at 4°C are recommended. For twinned crystals, SHELXL’s twin refinement tools (HKLF5 format) can resolve ambiguities in intensity data .
Advanced Research Questions
Q. What strategies address contradictions in reaction yields reported across different synthetic methods?
Yield discrepancies (e.g., 59% vs. 66% ) may stem from:
- Side reactions : Competing pathways (e.g., over-oxidation of hydroxy groups).
- Purification efficiency : Column chromatography vs. recrystallization selectivity.
- Light source intensity : In photoredox reactions, wavelength and irradiance directly impact dearomatization efficiency . Systematic DOE (Design of Experiments) approaches, including varying catalysts, solvents, and reaction times, can isolate critical factors.
Q. How do hydrogen-bonding networks influence the compound’s solid-state properties and reactivity?
Graph set analysis (e.g., Etter’s rules) reveals that intermolecular O–H···O and C–H···π interactions stabilize the crystal lattice, as seen in analogs like 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one . These networks may also affect solubility and melting behavior, critical for formulation in biological assays.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Density Functional Theory (DFT) : Models electronic transitions (e.g., UV-Vis spectra) and reactive sites for derivatization.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes or receptors), leveraging structural data from crystallography .
- ADMET prediction tools : Estimate solubility (LogP ≈ 2.5–3.0 for methoxy-rich analogs) and metabolic stability .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs with modified methoxy or hydroxy groups?
- Substituent variation : Replace 2-methoxyphenoxy with halogenated or bulky groups to assess steric/electronic effects.
- Biological assays : Test cytotoxicity (e.g., MTT assay) or receptor binding (e.g., radioligand displacement) against analogs like 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one oxime derivatives .
- Data normalization : Use reference compounds (e.g., Methedrone derivatives) to benchmark activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
